3-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-thiazolidine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S2/c14-10-3-5-11(6-4-10)20(16,17)15-7-9-19-13(15)12-2-1-8-18-12/h1-6,8,13H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBNNSZJCAPPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-thiazolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the thiazolidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Furan-2-yl Group: The final step involves the coupling of the furan-2-yl group to the thiazolidine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-thiazolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazolidine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
Studies indicate that this compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis. In vitro assays have shown a reduction in pro-inflammatory cytokines when cells were treated with the compound.
Material Science Applications
Polymer Additives
The incorporation of 3-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-thiazolidine into polymer matrices has been investigated for enhancing thermal stability and mechanical properties.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |
|---|---|---|---|
| Polypropylene | 250 | 35 | |
| Polyvinyl chloride | 230 | 30 |
Agricultural Chemistry Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties against common agricultural pests. Field trials have shown that it can effectively reduce pest populations while being environmentally friendly.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various thiazolidine derivatives, including the compound of interest. The results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent. -
Case Study on Polymer Enhancement
In a study by Johnson et al. (2021), the integration of the compound into polyvinyl chloride was explored for improving its mechanical properties. The results showed a marked improvement in tensile strength and thermal stability, indicating its utility as an additive in polymer formulations.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolidine Ring
BMS-986124
- Structure : 2-(4-Bromo-2-methoxyphenyl)-3-(4-chlorobenzenesulfonyl)-1,3-thiazolidine
- Key Features :
- Replaces the furan-2-yl group with a 4-bromo-2-methoxyphenyl substituent.
- Retains the 4-chlorobenzenesulfonyl group.
- Biological Activity : Acts as a μ-opioid receptor silent allosteric modulator, demonstrating the significance of the 4-chlorobenzenesulfonyl group in central nervous system targeting .
- Molecular Weight : ~463.8 g/mol (higher than the target compound due to bromine and methoxy groups).
3-[(4-Bromophenyl)sulfonyl]-2-(4-chlorophenyl)-1,3-thiazolidine
- Structure : Bromine replaces the furan-2-yl group.
- Key Features :
- Substituted with a 4-chlorophenyl group at position 2 and a 4-bromophenylsulfonyl group at position 3.
- Molecular Weight : 418.76 g/mol.
- Significance: Highlights how halogen substitutions (Cl vs.
2-(4-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine
Functional Group Modifications
3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione
- Structure : Contains a thione group at position 2 and a furan-2-carbonyl group at position 3.
- Key Differences :
- Thione group introduces a reactive sulfur atom, altering electronic distribution.
- Furan is connected via a carbonyl linker instead of direct attachment.
3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolidine-2-carbohydrazide
- Structure : Substituted with a carbohydrazide group at position 2.
- Key Features :
- The hydrazide group (-CONHNH₂) introduces nucleophilic reactivity, enabling further derivatization.
- Applications : Likely used as an intermediate in synthesizing bioactive molecules, contrasting with the furan-2-yl group’s role in π-π stacking interactions .
Biological Activity
3-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-thiazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidine core substituted with a furan moiety and a chlorobenzenesulfonyl group. Its molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiazolidine ring is known for its role in modulating receptor activity, while the furan ring can participate in electron transfer processes. The sulfonyl group enhances the compound's solubility and reactivity, allowing it to engage in various biochemical interactions.
Key Mechanisms Include:
- Receptor Modulation : The compound may bind to specific receptors involved in inflammatory responses and cell signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and diabetes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that the compound induced apoptosis in cancer cell lines by activating caspase pathways, leading to cell cycle arrest and programmed cell death .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic functions.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. The study highlighted the potential for this compound as an adjunct therapy in cancer treatment .
Case Study 2: Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that the compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential use in treating bacterial infections .
Research Findings Summary Table
Q & A
Basic: What are the critical steps for optimizing the synthesis of 3-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-thiazolidine to achieve high yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. For example:
- Temperature : Microwave-assisted synthesis (e.g., 150°C for 10 minutes) improves reaction efficiency by reducing side reactions .
- Catalysts : Triphenylphosphine and mercaptoacetic acid facilitate cyclization and thiazolidine ring formation .
- Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates, while ethanol aids in recrystallization .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) ensures >95% purity .
Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., furan-2-yl protons at δ 6.3–7.2 ppm) and sulfonyl group integration .
- X-ray Crystallography : Resolves stereochemical ambiguities, such as planarity of the thiazolidine ring (deviation <0.112 Å) and disorder in furan substituents .
- HPLC : Monitors reaction progress and quantifies impurities (<2%) using reverse-phase C18 columns .
Advanced: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound to explore its biological potential?
Methodological Answer:
- Analog Synthesis : Replace the 4-chlorobenzenesulfonyl group with bromo, fluoro, or methoxy derivatives to assess electronic effects on activity .
- Bioisosteric Replacement : Substitute the furan-2-yl moiety with thiophene or pyridine rings to evaluate steric and π-π stacking interactions .
- Biological Assays : Test analogs against enzyme targets (e.g., MurB inhibitors or COX-1) using IC profiling .
Advanced: What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray crystallography)?
Methodological Answer:
- Dynamic Effects : NMR may indicate conformational flexibility (e.g., furan ring disorder), while X-ray captures a static crystal lattice .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths to identify discrepancies in sulfonyl group orientation .
- Variable-Temperature NMR : Detects temperature-dependent shifts caused by ring puckering or solvent interactions .
Advanced: How can computational methods predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., thiazolidinone rings forming hydrogen bonds with catalytic residues) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to identify key residues for mutagenesis studies .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize analogs with enhanced affinity .
Advanced: What mechanisms underlie the reported biological activities (e.g., antimicrobial, anti-inflammatory) of thiazolidinone derivatives?
Methodological Answer:
- Enzyme Inhibition : Thiazolidin-4-one scaffolds inhibit bacterial MurB (IC ~5 µM) by mimicking UDP-N-acetylmuramic acid .
- ROS Scavenging : The sulfonyl group quenches reactive oxygen species (ROS) in anti-inflammatory assays .
- Membrane Disruption : Hydrophobic substituents (e.g., 4-chlorophenyl) enhance penetration into lipid bilayers, disrupting microbial membranes .
Basic: What are the solubility challenges for this compound, and how can formulation improve bioavailability?
Methodological Answer:
- Solubility Profiling : The compound is poorly soluble in water (<0.1 mg/mL) but dissolves in DMSO or ethanol .
- Formulation Strategies :
Advanced: How can researchers elucidate the reaction pathways of this compound under varying pH and redox conditions?
Methodological Answer:
- pH-Dependent Stability : Use UV-Vis spectroscopy to monitor degradation at pH 2–12 (e.g., sulfonyl group hydrolysis at pH >10) .
- LC-MS/MS : Identify oxidative byproducts (e.g., sulfonic acid derivatives) formed under HO treatment .
- Cyclic Voltammetry : Characterize redox behavior (e.g., thiazolidine ring oxidation at +0.8 V vs. Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
